3-Amino-4-methoxybenzenesulfonic acid
Overview
Description
3-Amino-4-methoxybenzenesulfonic acid, also known as 4-Methoxymetanilic acid, is an organic compound with the molecular formula C₇H₉NO₄S. It is a white to light yellow crystalline powder that is soluble in water, alcohol, and ether. This compound is commonly used as an intermediate in the synthesis of dyes, pigments, and fluorescent brightening agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-methoxybenzenesulfonic acid can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with p-anisidine to form the corresponding aromatic amine compound. This aromatic amine is then reacted with dilute hydrochloric acid to produce the target compound .
Another method involves the reaction of p-toluenesulfonyl chloride with p-methoxyphenol to form an aromatic phenol compound. This compound is then carboxylated and subsequently reacted with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-4-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fluorescent brightening agents and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives that exhibit different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Aminotoluene-3-sulfonic acid
- 4-Amino-3-methylphenol
Uniqueness
3-Amino-4-methoxybenzenesulfonic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in various synthetic processes .
Properties
IUPAC Name |
3-amino-4-methoxybenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIOATBXVNLPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
167860-86-8 | |
Record name | 2-Aminoanisole-4-sulfonic acid homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167860-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9059171 | |
Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-42-0 | |
Record name | 2-Aminoanisole-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Anisidine-p-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-4-METHOXYBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC28556HZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the water solubility of poly(3-amino-4-methoxybenzenesulfonic acid)?
A1: The water solubility of poly(this compound) is a key property for its potential applications. [] This characteristic allows for easier processing and compatibility with aqueous systems, which is crucial in various fields such as biomedical applications and water-based conductive inks. []
Q2: Can the reactivity of functional groups in this compound be studied dynamically?
A2: Yes, the reactivity of functional groups in this compound can be dynamically investigated using techniques like hydrogen-isotope exchange reactions with tritiated water vapor. [] By observing the changes in specific activity over time, researchers can analyze the rate constants of individual functional groups and gain insights into their reactivity. []
Q3: What is the role of boron nitride nanomaterials in the context of this compound?
A3: Boron nitride nanomaterials, when combined with this compound, can be used to create an efficient and reusable solid acid catalyst. [] This catalyst has proven effective in synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave irradiation. [] This highlights the potential of using this compound in combination with nanomaterials for catalytic applications in organic synthesis. []
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